4-(5-Chloropyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-(5-Chloropyrimidin-2-yl)piperazin-2-one is a chemical compound with the molecular formula C8H9ClN4O. It is a derivative of piperazine and pyrimidine, featuring a chloropyrimidine moiety attached to a piperazinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyrimidin-2-yl)piperazin-2-one typically involves the reaction of 5-chloropyrimidine with piperazin-2-one under controlled conditions. One common method includes:
Starting Materials: 5-chloropyrimidine and piperazin-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-(5-Chloropyrimidin-2-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Research: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Chloropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes such as acetylcholinesterase, inhibiting their activity and affecting neurotransmission.
Pathways Involved: It may modulate signaling pathways related to cognitive function and memory, making it a potential candidate for treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloropyrimidin-2-yl)piperazin-1-yl derivatives: These compounds share a similar core structure but differ in the substitution pattern on the piperazine ring.
Pyrimidine-based drugs: Compounds like imatinib and dasatinib, which are used in cancer treatment, also feature pyrimidine moieties.
Uniqueness
4-(5-Chloropyrimidin-2-yl)piperazin-2-one is unique due to its specific combination of a chloropyrimidine and piperazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying its effects on various biological systems .
Properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c9-6-3-11-8(12-4-6)13-2-1-10-7(14)5-13/h3-4H,1-2,5H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOWDHRRVIVGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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